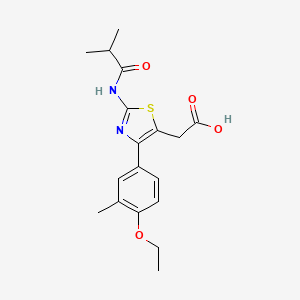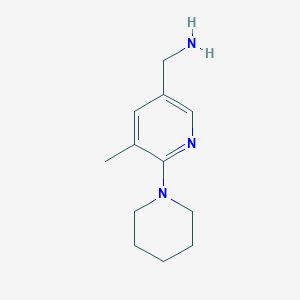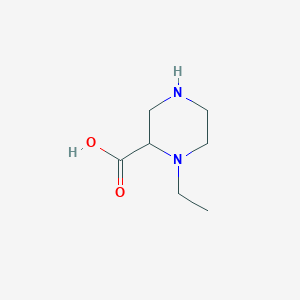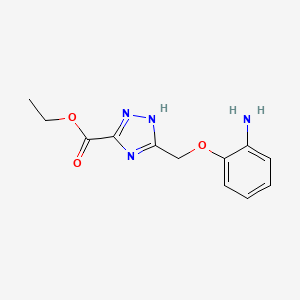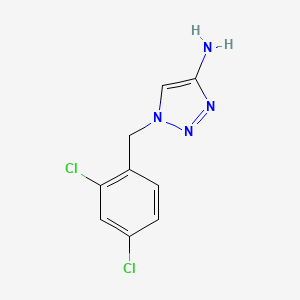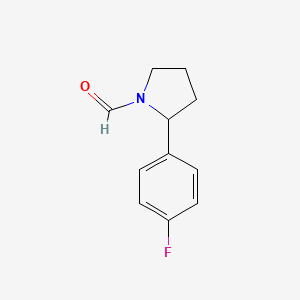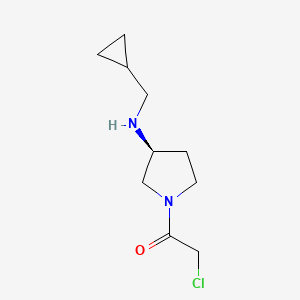
(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring, a cyclopropylmethyl group, and a chloroethanone moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions. For example, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed via reductive amination.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through nucleophilic substitution reactions. A common approach is to use a cyclopropylmethyl halide as the electrophile and a nitrogen-containing nucleophile.
Chlorination: The final step involves the introduction of the chloroethanone moiety. This can be achieved through the reaction of the intermediate with a chlorinating agent such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the chloroethanone moiety, converting it to the corresponding alcohol.
Substitution: The chloro group in the ethanone moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require mild bases like triethylamine and solvents such as dichloromethane.
Major Products
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethanone derivatives.
科学研究应用
(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and materials science.
作用机制
The mechanism of action of (S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the cyclopropylmethyl group contribute to its binding affinity and specificity. The chloroethanone moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
相似化合物的比较
Similar Compounds
(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propanone: Similar structure but with a propanone moiety instead of ethanone.
(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)butanone: Similar structure but with a butanone moiety.
(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)pentanone: Similar structure but with a pentanone moiety.
Uniqueness
(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloroethanone moiety allows for unique reactivity patterns, while the cyclopropylmethyl group enhances its binding interactions with biological targets.
属性
分子式 |
C10H17ClN2O |
|---|---|
分子量 |
216.71 g/mol |
IUPAC 名称 |
2-chloro-1-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C10H17ClN2O/c11-5-10(14)13-4-3-9(7-13)12-6-8-1-2-8/h8-9,12H,1-7H2/t9-/m0/s1 |
InChI 键 |
LWPUOYIAFCRFNC-VIFPVBQESA-N |
手性 SMILES |
C1CN(C[C@H]1NCC2CC2)C(=O)CCl |
规范 SMILES |
C1CC1CNC2CCN(C2)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)

![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11794409.png)
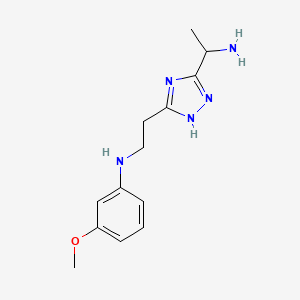
![2-(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11794434.png)

